2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid
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Overview
Description
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is a compound that features a piperidine ring substituted with a thiophene-2-ylsulfonyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The thiophene ring is a sulfur-containing heterocycle known for its stability and electronic properties, making it valuable in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Thiophene-2-ylsulfonyl Group: The thiophene ring is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chlorides under basic conditions.
Attachment of Acetic Acid Moiety: The acetic acid group is attached through esterification or amidation reactions, often using acetic anhydride or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Acyl chlorides or anhydrides are used for esterification or amidation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Various substituted piperidines.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Other piperidine derivatives include piperidinones and spiropiperidines.
Thiophene Derivatives: Similar thiophene-containing compounds include thiophene carboxylic acids and thiophene sulfonamides.
Uniqueness
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is unique due to its combination of a piperidine ring with a thiophene-2-ylsulfonyl group and an acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYEHKIQYCSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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